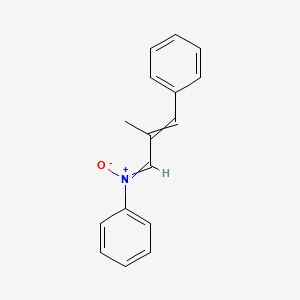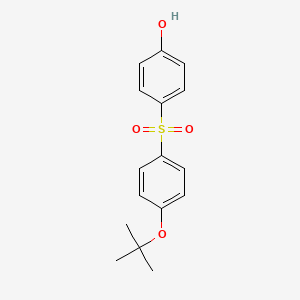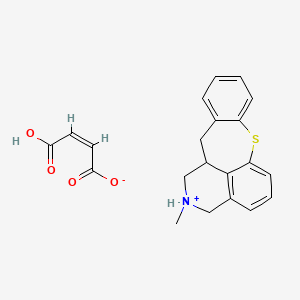
2,3,12,12a-Tetrahydro-2-methyl-1H-(1)benzothiepino(4,3,2-de)isoquinoline maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,12,12a-Tetrahydro-2-methyl-1H-(1)benzothiepino(4,3,2-de)isoquinoline maleate is a complex organic compound with a unique structure that combines elements of benzothiepine and isoquinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,12,12a-Tetrahydro-2-methyl-1H-(1)benzothiepino(4,3,2-de)isoquinoline maleate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the desired isoquinoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
2,3,12,12a-Tetrahydro-2-methyl-1H-(1)benzothiepino(4,3,2-de)isoquinoline maleate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures and pH levels, to ensure the desired products are formed. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
2,3,12,12a-Tetrahydro-2-methyl-1H-(1)benzothiepino(4,3,2-de)isoquinoline maleate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3,12,12a-Tetrahydro-2-methyl-1H-(1)benzothiepino(4,3,2-de)isoquinoline maleate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar isoquinoline structure but lacks the benzothiepine moiety.
1,2,3,4-Tetrahydronaphthalene:
Uniqueness
2,3,12,12a-Tetrahydro-2-methyl-1H-(1)benzothiepino(4,3,2-de)isoquinoline maleate is unique due to its combination of benzothiepine and isoquinoline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
93361-73-0 |
|---|---|
分子式 |
C21H21NO4S |
分子量 |
383.5 g/mol |
IUPAC名 |
(Z)-4-hydroxy-4-oxobut-2-enoate;12-methyl-2-thia-12-azoniatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaene |
InChI |
InChI=1S/C17H17NS.C4H4O4/c1-18-10-13-6-4-8-16-17(13)14(11-18)9-12-5-2-3-7-15(12)19-16;5-3(6)1-2-4(7)8/h2-8,14H,9-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
DFRTVFKMDZGREV-BTJKTKAUSA-N |
異性体SMILES |
C[NH+]1CC2CC3=CC=CC=C3SC4=CC=CC(=C24)C1.C(=C\C(=O)[O-])\C(=O)O |
正規SMILES |
C[NH+]1CC2CC3=CC=CC=C3SC4=CC=CC(=C24)C1.C(=CC(=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


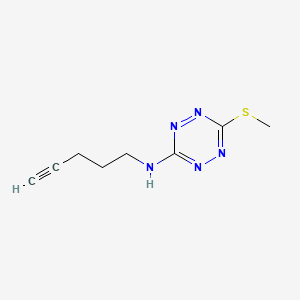
![Pyrimido[1,2-b]indazole, 3-cyclohexyl-](/img/structure/B14348314.png)
![Ethyl 2-methyl-4-[(4-nitrophenyl)methoxy]butanoate](/img/structure/B14348321.png)

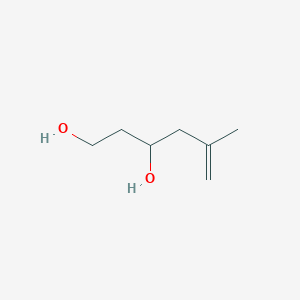
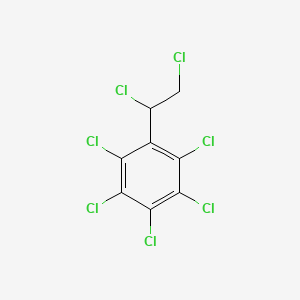
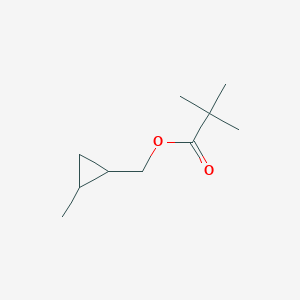
![1-[(Pentadecafluoroheptyl)oxy]octane](/img/structure/B14348344.png)
![N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide](/img/structure/B14348357.png)
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-ethyl-4-nitrobenzamide](/img/structure/B14348364.png)
![N''-[6-Phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-yl]guanidine](/img/structure/B14348370.png)
![4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one](/img/structure/B14348383.png)
